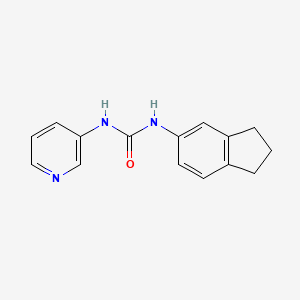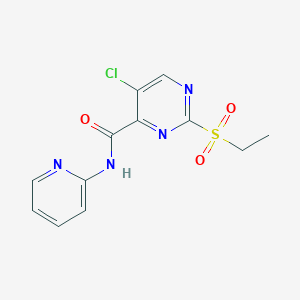
N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in the field of sports and exercise physiology. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to enhance endurance performance and improve lipid metabolism.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea exerts its effects by activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in oxidative metabolism and mitochondrial biogenesis, resulting in enhanced endurance performance. It also increases the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipogenesis, leading to improved lipid metabolism.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. It also improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. These effects make it an attractive candidate for the treatment of metabolic disorders such as obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea in lab experiments include its ability to enhance endurance performance and improve lipid metabolism, making it an attractive candidate for the treatment of metabolic disorders. However, its potential for abuse in the field of sports and exercise physiology has raised concerns about its safety and ethical implications.
Orientations Futures
For research on N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea include further investigation of its mechanisms of action, optimization of its dosing regimens, and evaluation of its safety and efficacy in clinical trials. Additionally, its potential applications in the treatment of metabolic disorders such as obesity and diabetes warrant further investigation.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-N'-3-pyridinylurea has been extensively studied in the field of sports and exercise physiology due to its potential applications as an ergogenic aid. It has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. It also improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. These effects make it an attractive candidate for the treatment of metabolic disorders such as obesity and diabetes.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(18-14-5-2-8-16-10-14)17-13-7-6-11-3-1-4-12(11)9-13/h2,5-10H,1,3-4H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEZYXRSSMSDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![phenyl{4-[4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4701622.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B4701627.png)

![4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4701648.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4701651.png)
![4-ethoxy-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4701669.png)
![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4701673.png)
amino]carbonothioyl}thio)acetic acid](/img/structure/B4701677.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4701686.png)

![4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4701707.png)

![3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4701715.png)
![N-(2-{[1-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydro-8-quinolinyl]oxy}ethyl)acetamide](/img/structure/B4701721.png)